molecular formula C20H11Cl2NO3 B2519833 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione CAS No. 313259-61-9

5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione

Cat. No.: B2519833
CAS No.: 313259-61-9
M. Wt: 384.21
InChI Key: DPAQZBPYRAGUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione is a halogenated phthalimide derivative characterized by a dichlorinated isoindole-1,3-dione core and a 3-phenoxyphenyl substituent. These compounds are notable for their diverse applications in materials science and pharmacology, influenced by substituent-driven electronic and steric effects .

Properties

IUPAC Name

5,6-dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-5-4-8-14(9-12)26-13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAQZBPYRAGUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Crystallography and Molecular Geometry

  • 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: The N-quinolyl substituent induces a near-90° dihedral angle between the isoindoline and quinoline moieties, reducing coplanarity. Weak CH⋯N hydrogen bonds and van der Waals interactions dominate crystal packing .
  • 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione: The fluorine atom at the ortho position influences molecular packing via C–H⋯F interactions, enhancing structural rigidity compared to non-halogenated analogues .
  • 3-Chloro-N-phenyl-phthalimide : The meta-chloro substituent facilitates applications in polymer synthesis, highlighting how halogen position dictates reactivity and material properties .

Physical and Spectral Properties

Compound Name Substituent Molecular Formula Key Spectral Data (IR/NMR) Notable Properties
5,6-Dichloro-2-(2-hydroxyphenyl)-isoindole-1,3-dione 2-hydroxyphenyl C₁₄H₇Cl₂NO₃ IR: Broad O–H stretch (~3400 cm⁻¹); NMR: Hydroxyl proton at δ 10–12 ppm Enhanced solubility due to H-bonding
5,6-Dichloro-2-(3-methoxyphenyl)-isoindoline-1,3-dione 3-methoxyphenyl C₁₅H₉Cl₂NO₃ IR: C=O stretches (~1785, 1714 cm⁻¹); Methoxy δ ~3.8 ppm (¹H NMR) Increased lipophilicity vs. hydroxy analogues
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Triazolidine-thione C₂₃H₁₈N₄O₂S IR: C=S (1217 cm⁻¹); NMR: Multiple NH signals (δ 8–11 ppm) Bioactivity in cholinesterase inhibition assays

Key Differences and Trends

  • Substituent Position : Ortho-substituents (e.g., 2-fluorophenyl) induce steric hindrance, while para-substituents (e.g., 4-acetylphenyl) enhance conjugation .
  • Halogen Effects : Chlorine and fluorine improve thermal stability and bioactivity but may reduce solubility compared to methoxy or hydroxy groups .

Biological Activity

5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the current literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H10_{10}Cl2_{2}N2_{2}O4_{4}
  • Molar Mass : 327.12 g/mol
  • CAS Number : 2648939-40-4

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity :
    • In vitro studies have shown that isoindole derivatives can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). For example, IC50_{50} values for A549 cells were reported at approximately 116.26 µM for one derivative and 114.25 µM for another .
    • In vivo studies using xenograft models demonstrated that treatment with these compounds resulted in reduced tumor sizes and improved survival rates in nude mice .
  • Enzyme Inhibition :
    • Some isoindole derivatives have been identified as inhibitors of protein phosphatases (PP1 and PP2A), which are critical in regulating cellular signaling pathways involved in cancer progression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several isoindole derivatives on A549 cell lines. The results indicated a dose-dependent inhibition of cell viability. The compounds were administered to nude mice implanted with A549 cells, showing a significant reduction in tumor growth compared to control groups.

CompoundIC50_{50} (µM)Cell Line
Compound 3114.25A549
Compound 4116.26A549
ControlN/AN/A

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profiles of these compounds. Histopathological analyses revealed that while the compounds exhibited anticancer properties, they also posed risks to liver and kidney functions at higher concentrations. This study underscores the importance of balancing therapeutic efficacy with safety profiles.

Toxicological Implications

The biological activity of this compound raises concerns regarding its potential toxicity. In vitro assays indicated cytotoxic effects on non-cancerous cell lines at elevated concentrations. Therefore, further research is essential to elucidate the therapeutic index and safety margins for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.